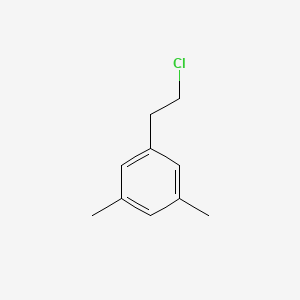

(1-Chloroethyl)dimethylbenzene

CAS No.: 54411-21-1

Cat. No.: VC16684606

Molecular Formula: C10H13Cl

Molecular Weight: 168.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54411-21-1 |

|---|---|

| Molecular Formula | C10H13Cl |

| Molecular Weight | 168.66 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-3,5-dimethylbenzene |

| Standard InChI | InChI=1S/C10H13Cl/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | LYTASBYXDATWJV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)CCCl)C |

Introduction

(1-Chloroethyl)dimethylbenzene is a halogenated organic compound with the molecular formula C10H13Cl. It is a derivative of benzene, where a chloroethyl group is attached to a dimethylbenzene ring. This compound is of interest in various fields due to its chemical properties and potential applications.

Applications and Research Findings

(1-Chloroethyl)dimethylbenzene has been identified in various environmental and industrial contexts. For instance, it has been detected in hydraulic fracturing wastewaters, indicating its presence in complex organic mixtures associated with unconventional gas development . This suggests potential environmental implications and the need for further study on its fate and effects in ecosystems.

In terms of chemical synthesis, (1-Chloroethyl)dimethylbenzene can serve as an intermediate in the production of other organic compounds. Its reactivity is influenced by the presence of the chloroethyl group, which can undergo various chemical transformations.

Analytical Methods

The detection and quantification of (1-Chloroethyl)dimethylbenzene typically involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or ultrahigh-resolution mass spectrometry. These methods allow for the identification of complex organic compounds in environmental samples .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume